molecular formula C4H9ClN4 B1455534 (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 612511-65-6

(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B1455534
CAS No.: 612511-65-6
M. Wt: 148.59 g/mol
InChI Key: UHNCWRSJVWJUDE-UHFFFAOYSA-N
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Description

(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H9ClN4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Scientific Research Applications

Chemistry

In chemistry, (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its triazole ring structure is known to exhibit antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of high-value products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-methyl-1,2,3-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.

Mechanism of Action

The mechanism of action of (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring structure.

    Voriconazole: Another antifungal drug with a similar triazole moiety.

    Trazodone: An antidepressant that contains a triazole ring.

    Nefazodone: An antidepressant with a triazole structure.

    Trapidil: An antihypertensive drug with a triazole ring.

Uniqueness

(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool for scientific research and industrial production.

Properties

IUPAC Name

(2-methyltriazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-8-6-3-4(2-5)7-8;/h3H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNCWRSJVWJUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
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(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
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(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
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(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
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